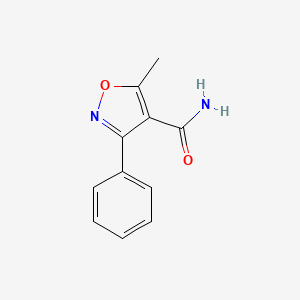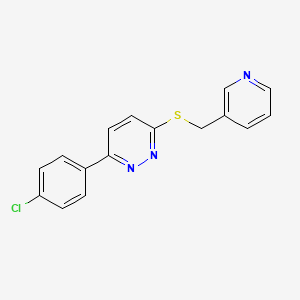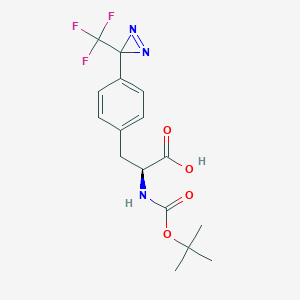
5-Methyl-3-phenylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenylisoxazole-4-carboxamide is a compound that has been used in the preparation of intermediates for the synthesis of penicillin . It has also been used for acylation during solid support synthesis of the isoxazolopyridone derivatives .
Synthesis Analysis
The synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide involves the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid . This process was used to synthesize a series of isoxazole–Carboxamide derivatives .Molecular Structure Analysis
The molecular formula of 5-Methyl-3-phenylisoxazole-4-carboxamide is C11H9NO3 . Its molecular weight is 203.19 . The InChI key for this compound is PENHKTNQUJMHIR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The melting point of 5-Methyl-3-phenylisoxazole-4-carboxamide is 192-194 °C (lit.) . The SMILES string for this compound is Cc1onc (-c2ccccc2)c1C (O)=O .Scientific Research Applications
DNA Interaction and Modification
5-Methyl-3-phenylisoxazole-4-carboxamide, through its derivatives, has been investigated for its interactions with DNA. For instance, studies have shown that certain derivatives, such as 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, rapidly hydrolyze in the presence of DNA, leading to changes in DNA properties and function. These changes include an increased acid-soluble radioactivity and accelerated DNA degradation in cell cultures. The derivative also induced repair synthesis of DNA while inhibiting semi-conservative replication, indicating its potential role in DNA modification and repair mechanisms (Mizuno & Decker, 1976).
Synthesis and Chemistry
The synthesis and chemical properties of 5-Methyl-3-phenylisoxazole-4-carboxamide derivatives have been a subject of research. For example, studies have focused on the synthesis of imidazotetrazines, a class of compounds including derivatives of 5-Methyl-3-phenylisoxazole-4-carboxamide. These derivatives have shown potential as broad-spectrum antitumor agents, indicating their importance in medicinal chemistry (Stevens et al., 1984).
Catalytic Applications in Organic Synthesis
The compound has been utilized in organic synthesis, particularly in palladium-catalyzed activation of C(sp3)-H bonds. A study demonstrated that derivatives like 5-methylisoxazole-3-carboxamide (MICA) can direct palladium-catalyzed activation of inert γ-C(sp3)-H bonds, facilitating the formation of non-natural amino acids. This finding suggests its utility in developing complex organic molecules (Pasunooti et al., 2015).
Photodynamic Therapy
Some derivatives of 5-Methyl-3-phenylisoxazole-4-carboxamide have been researched for their role in photodynamic therapy. For instance, 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide, a derivative, has shown increased lethality to certain cell lines in the presence of light, suggesting its potential use in therapies that involve light activation for treating diseases like cancer (Gerulath & Loo, 1972).
Spectroscopic Studies
Spectroscopic studies, such as FT-IR and FT-Raman, have been conducted on derivatives of 5-Methyl-3-phenylisoxazole-4-carboxamide to understand their molecular structure and bonding features. These studies provide insights into the vibrational spectra and electronic properties of these compounds, which are crucial for their application in various fields (Shahidha et al., 2014).
Safety and Hazards
Future Directions
The future directions for 5-Methyl-3-phenylisoxazole-4-carboxamide involve its potential use in the development of anticancer medications . The compound has shown potent to moderate activities against various cancer cell lines . A nano-emulgel strategy has been used to increase the potency of the compound against cancer cells . This suggests that a nano-formalized compound is a potential and promising anti-melanoma agent .
properties
IUPAC Name |
5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEABDMXHARUJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-phenylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid](/img/structure/B2444137.png)
![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B2444139.png)


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2444145.png)

![4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2444147.png)
![Methyl 4-[[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2444148.png)
![(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine](/img/structure/B2444150.png)


![[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2444155.png)
![2-{[2-(2-methylpropyl)-1H-benzimidazol-1-yl]carbonyl}benzoic acid](/img/structure/B2444158.png)
![4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2444159.png)